molecular formula C8H7BrIN3O2 B13379648 5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone

5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone

Cat. No.: B13379648
M. Wt: 383.97 g/mol
InChI Key: LIGPDXYYYSLLKO-KGVSQERTSA-N
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Description

5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone is a chemical compound with the molecular formula C8H7BrIN3O2 and a molecular weight of 383.97 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, iodine, and hydroxyl groups, and the aldehyde group is converted to a semicarbazone.

Preparation Methods

The synthesis of 5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone typically involves the reaction of 5-Bromo-2-hydroxy-3-iodobenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization.

Chemical Reactions Analysis

5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone can undergo various chemical reactions, including:

Scientific Research Applications

5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

5-Bromo-2-hydroxy-3-iodobenzaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde semicarbazone
  • 5-Bromo-2-hydroxy-3-chlorobenzaldehyde semicarbazone
  • 5-Bromo-2-hydroxy-3-fluorobenzaldehyde semicarbazone

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C8H7BrIN3O2

Molecular Weight

383.97 g/mol

IUPAC Name

[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]urea

InChI

InChI=1S/C8H7BrIN3O2/c9-5-1-4(3-12-13-8(11)15)7(14)6(10)2-5/h1-3,14H,(H3,11,13,15)/b12-3+

InChI Key

LIGPDXYYYSLLKO-KGVSQERTSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)N)O)I)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)N)O)I)Br

Origin of Product

United States

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